3-(2-methoxyethoxy)pyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethoxy)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-4-5-12-7-6(8)9-2-3-10-7/h2-3H,4-5H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXDLTNJBSLKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CN=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Elucidation for 3 2 Methoxyethoxy Pyrazin 2 Amine
Retrosynthetic Analysis and Precursor Synthesis Strategies
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures. This process is repeated until commercially available or easily synthesized starting materials are reached. For 3-(2-methoxyethoxy)pyrazin-2-amine, the primary disconnections involve the C-N and C-O bonds attached to the pyrazine (B50134) ring.
A plausible retrosynthetic route for this compound is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
graph TD
A[this compound] -->|C-N Disconnection| B{3-(2-methoxyethoxy)halopyrazine + Amine Source};
A -->|C-O Disconnection| C{3-halopyrazin-2-amine + 2-methoxyethanol};
B --> D{Pyrazine Ring Precursors};
C --> D;
This analysis suggests two main synthetic strategies:
Strategy 1: Introduction of the amino group in the final step via amination of a 3-(2-methoxyethoxy)halopyrazine intermediate.
Strategy 2: Introduction of the methoxyethoxy group in the final step via nucleophilic substitution on a 3-halopyrazin-2-amine intermediate.
Both strategies require the initial synthesis of a functionalized pyrazine ring.
The construction of the pyrazine ring is a fundamental step. A common method for synthesizing substituted pyrazines involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. For the synthesis of precursors to this compound, a key intermediate is often a dihalopyrazine or a pyrazine with other leaving groups that can be subsequently functionalized.
For instance, 2,3-dichloropyrazine is a versatile precursor. Its synthesis can be achieved from commercially available starting materials such as ethylenediamine and oxalic acid derivatives, followed by chlorination steps.
The methoxyethoxy group can be introduced onto the pyrazine ring via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a halopyrazine precursor, such as 2-amino-3-chloropyrazine, with 2-methoxyethanol in the presence of a base. The base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), deprotonates the alcohol to form a more nucleophilic alkoxide, which then displaces the halide on the electron-deficient pyrazine ring.
The general reaction is as follows:
Scheme 1: Introduction of the Methoxyethoxy Moiety
Where R can be H or a protecting group.
The amino group can be introduced onto the pyrazine ring using several methods. A prominent and highly versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.orgacsgcipr.org This reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine.
In the context of synthesizing this compound, this would involve the reaction of a 3-halo-2-(2-methoxyethoxy)pyrazine with an ammonia equivalent. The use of ammonia itself can be challenging, so ammonia surrogates are often employed. nih.gov
Alternatively, direct amination of a halopyrazine can be achieved under certain conditions, though this can be less efficient and may require harsh reaction conditions.
Direct Synthetic Routes to this compound
Direct synthetic routes to the target molecule often involve a sequence of reactions starting from a pre-functionalized pyrazine ring. A common starting material for such syntheses is 3-chloropyrazine-2-carboxamide or 3-chloropyrazine-2-carbonitrile. mdpi.comchemicalbook.com
A potential synthetic route is as follows:
Starting Material: 2-amino-3-chloropyrazine.
Nucleophilic Aromatic Substitution: Reaction of 2-amino-3-chloropyrazine with the sodium salt of 2-methoxyethanol to introduce the methoxyethoxy side chain.
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.
For the nucleophilic aromatic substitution step to introduce the methoxyethoxy group, polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used. The choice of base is also critical, with strong bases like sodium hydride being effective in generating the nucleophilic alkoxide.
| Parameter | Condition | Purpose |
| Solvent | DMF, THF | To dissolve reactants and facilitate the reaction |
| Base | NaH, KOtBu | To deprotonate 2-methoxyethanol |
| Temperature | Room temperature to reflux | To control the reaction rate |
| Reactant | 2-amino-3-chloropyrazine | Halogenated pyrazine precursor |
| Reactant | 2-methoxyethanol | Source of the methoxyethoxy group |
Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, play a crucial role in the synthesis of complex amines like this compound. The Buchwald-Hartwig amination is a prime example of a catalytic approach for the formation of the C-N bond. wikipedia.orglibretexts.orgacsgcipr.org
This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence the reaction rate, yield, and substrate scope. Bulky, electron-rich phosphine ligands are often preferred as they promote the key steps in the catalytic cycle. youtube.com
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst |
| Ligand | XPhos, RuPhos, BrettPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination |
| Base | NaOtBu, K3PO4, Cs2CO3 | Activates the amine and facilitates the catalytic cycle |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
The development of these catalytic systems has significantly expanded the ability to synthesize a wide variety of arylamines under relatively mild conditions. acs.org
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of pyrazine derivatives, including structures analogous to this compound, is a critical area of research aimed at minimizing environmental impact and enhancing safety and efficiency. Methodologies are being developed that prioritize the use of less hazardous reagents, renewable resources, and energy-efficient processes. nih.govresearchgate.net
One prominent green approach is the use of biocatalysis. For instance, the enzyme Lipozyme® TL IM from Thermomyces lanuginosus has been successfully employed to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. nih.govrsc.org This enzymatic method offers a one-step process that simplifies the reaction and avoids hazardous reagents typically used in traditional amide bond formation. nih.gov Although enzymatic reactions can sometimes be associated with longer reaction times, their mild conditions and biodegradability align well with green chemistry tenets. nih.gov
Solvent selection is another core principle of green chemistry. The use of greener solvents, such as tert-amyl alcohol, has been demonstrated in the synthesis of pyrazinamide derivatives, offering a more environmentally benign alternative to traditional, more toxic solvents. rsc.org Furthermore, one-pot synthesis procedures, which reduce the number of separate reaction and purification steps, are considered an environmentally friendly and cost-effective strategy for preparing pyrazine derivatives. mobt3ath.comtandfonline.com These methods not only conserve resources but also minimize waste generation. Other innovative and economical techniques that adhere to green chemistry principles include the use of ultrasonic waves to accelerate reactions, which can lead to higher yields in shorter timeframes under milder conditions. researchgate.net
| Green Chemistry Approach | Key Feature | Example Application in Pyrazine Synthesis | Reference |
| Biocatalysis | Use of enzymes to catalyze reactions. | Lipozyme® TL IM for pyrazinamide synthesis. | nih.govrsc.org |
| Green Solvents | Replacement of hazardous solvents. | Use of tert-amyl alcohol instead of traditional solvents. | rsc.org |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Environmentally benign method for pyrazine derivatives. | mobt3ath.comtandfonline.com |
| Ultrasonic Irradiation | Use of sound waves to promote chemical reactions. | Shorter reaction times and higher yields under mild conditions. | researchgate.net |
Alternative and Divergent Synthetic Pathways
While specific literature on the direct synthesis of this compound is limited, exploring alternative and divergent pathways for structurally similar pyrazine and other N-heterocyclic analogues provides valuable insight into potential synthetic strategies. These advanced methodologies often offer increased efficiency, diversity, and scalability.
Multi-component Reactions for Analogues
Multi-component reactions (MCRs) represent a powerful strategy for the efficient construction of complex molecules, such as pyrazine and pyrazole analogues, in a single synthetic operation. beilstein-journals.orgnih.gov This approach offers significant advantages over traditional multi-step syntheses by increasing efficiency and broadening the scope of accessible molecular structures. beilstein-journals.orgnih.gov
For example, three-component and four-component reactions are widely used for the synthesis of highly substituted pyrazole derivatives, which share a diazine core with pyrazines. beilstein-journals.orgmdpi.com A common strategy involves the cyclocondensation of in-situ generated 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgnih.gov Similarly, the Ugi multi-component reaction has been employed to synthesize indole-fused pyrazine derivatives, demonstrating the versatility of MCRs in creating diverse heterocyclic scaffolds. researchgate.net These modular approaches allow for the rapid generation of libraries of analogues for various applications.
| MCR Type | Reactants | Product Class | Reference |
| Three-Component | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazoles | beilstein-journals.org |
| Four-Component | (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine (B178648) hydrate | 1,4-dihydropyrano[2,3-c]pyrazoles | mdpi.com |
| Ugi Reaction | Isocyanide, amine, carbonyl compound, carboxylic acid | Indole fused pyrazine derivatives | researchgate.net |
Flow Chemistry Methodologies for Scalability Studies
Flow chemistry has emerged as a key enabling technology for the synthesis of heterocyclic compounds, offering significant advantages in terms of scalability, safety, and process control over traditional batch methods. galchimia.commdpi.com This technology is particularly advantageous for reactions that are difficult to control in batch, allowing for rapid optimization and enhanced reproducibility. galchimia.com
Continuous-flow systems have been successfully developed for the synthesis of pyrazinamide and pyrazole derivatives. nih.govrsc.orgmdpi.com In one application, a continuous-flow microreactor was used for the enzymatic synthesis of pyrazinamide derivatives, demonstrating a greener and more efficient method with good scalability. nih.govrsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. The integration of synthesis, purification, and analysis units is also facilitated by continuous-flow setups, which accelerates the development and optimization of synthetic processes. galchimia.com The inherent safety benefits of using small reactor volumes make flow chemistry particularly attractive for scaling up the production of valuable chemical entities. galchimia.com
Purification and Isolation Techniques for Synthetic Products
The effective purification and isolation of the target compound are critical final steps in any synthetic sequence. For pyrazine derivatives, a combination of standard and advanced laboratory techniques is employed to achieve the desired level of purity.
Commonly used methods for the isolation and purification of pyrazines from reaction mixtures include liquid-liquid extraction (LLE), column chromatography, and distillation. nih.govoup.comresearchgate.net The choice of technique often depends on the physical properties of the target compound and the nature of the impurities.
Liquid-Liquid Extraction (LLE): This is a primary step to separate the product from the reaction medium. Solvents such as hexane, methyl-t-butyl ether (MTBE), and ethyl acetate are frequently used. nih.govoup.com Studies have shown that multiple extractions are often necessary to achieve high recovery of pyrazines. oup.com The choice of solvent can be critical; for instance, using hexane can prevent the co-extraction of certain impurities like imidazoles, which might otherwise require further purification steps. nih.govoup.com
Column Chromatography: This is a widely used technique for purifying pyrazine derivatives. tandfonline.comnih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents, such as petroleum ether and ethyl acetate or hexane and ethyl acetate. tandfonline.comnih.govoup.com The polarity of the eluent is adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials. Thin-layer chromatography (TLC) is often used to monitor the progress of the purification. tandfonline.com
Distillation and Recrystallization: For volatile pyrazines, distillation can be an effective method of purification, leaving non-volatile impurities behind. nih.govresearchgate.net For solid products, recrystallization from a suitable solvent is a standard and effective final purification step to obtain a highly pure, crystalline product. google.com A patent describing the synthesis of 2-amino-3-methoxy-pyrazine, a close analogue, specifies crystallization from hot water or cyclohexane as the final purification step. google.com
| Technique | Principle | Application in Pyrazine Synthesis | Reference |
| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquids. | Initial separation from aqueous reaction mixtures using solvents like hexane or ethyl acetate. | nih.govoup.com |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Purification using silica gel with solvent gradients (e.g., hexane/ethyl acetate). | tandfonline.comnih.govoup.com |
| Distillation | Separation of liquids based on differences in boiling points. | Isolation of volatile pyrazine products. | nih.govresearchgate.net |
| Recrystallization | Purification of solids based on differences in solubility. | Final purification step to obtain high-purity crystalline product. | google.com |
Advanced Spectroscopic and Structural Characterization of 3 2 Methoxyethoxy Pyrazin 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential technique for the unambiguous determination of the molecular structure of a compound like 3-(2-methoxyethoxy)pyrazin-2-amine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
A ¹H NMR spectrum would provide crucial information for the structural confirmation of this compound. The spectrum would be expected to show distinct signals for the protons on the pyrazine (B50134) ring and the 2-methoxyethoxy side chain.
Expected ¹H NMR Signals:
Pyrazine Ring Protons: The two protons on the pyrazine ring would likely appear as doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts would be influenced by the electron-donating effects of the amine and methoxyethoxy groups.
Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons would be expected. Its chemical shift can vary significantly depending on the solvent and concentration.
Methoxyethoxy Side Chain Protons:
The two methylene (B1212753) groups (-O-CH₂-CH₂-O-) would each give a triplet signal, likely in the range of δ 3.5-4.5 ppm, due to coupling with each other.
The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, typically around δ 3.3-3.4 ppm.
Coupling constants (J values) between adjacent protons would provide definitive evidence for the connectivity within the 2-methoxyethoxy side chain.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Signals:
Pyrazine Ring Carbons: The four carbons of the pyrazine ring would appear in the downfield region of the spectrum, typically between δ 130 and 160 ppm. The carbons directly attached to the nitrogen and oxygen atoms would be the most deshielded.
Methoxyethoxy Side Chain Carbons:
The two methylene carbons (-O-CH₂-CH₂-O-) would be expected in the δ 60-75 ppm range.
The methoxy carbon (-OCH₃) would appear further upfield, typically around δ 59 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to distinguish between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.
Two-dimensional (2D) NMR techniques are powerful tools for confirming the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the pyrazine ring and the methoxyethoxy side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show correlations between protons and the carbons to which they are directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connection between the 2-methoxyethoxy side chain and the pyrazine ring at the C3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. nih.gov
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.
Expected Vibrational Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 (two bands) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=N, C=C (pyrazine ring) | Stretching | 1400-1600 |
| C-O (ether) | Stretching | 1050-1150 |
| N-H (amine) | Bending | 1550-1650 |
| C-N (aromatic amine) | Stretching | 1250-1360 |
These characteristic bands would confirm the presence of the amine, pyrazine ring, and methoxyethoxy functional groups.
While detailed conformational analysis often requires computational modeling in conjunction with experimental data, vibrational spectra can provide initial insights. The position and shape of certain vibrational bands, particularly those involving the flexible 2-methoxyethoxy side chain, can be sensitive to the molecule's conformation. By comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to deduce the preferred conformation of the molecule in the solid state (from IR of a KBr pellet or ATR) or in solution.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
Detailed experimental HRMS data for this compound, which would confirm its elemental composition by comparing the measured accurate mass to the theoretical mass, is not currently available in published literature or chemical databases. This analysis is crucial for unequivocally verifying the molecular formula of a synthesized compound.
X-ray Crystallography: Solid-State Molecular and Supramolecular Architecture
A crystallographic study of this compound has not been reported. Such a study would provide definitive insights into its three-dimensional structure in the solid state.
Unit Cell Parameters and Space Group Determination
Without a solved crystal structure, the unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the crystallographic space group for this compound remain undetermined.
Molecular Conformation and Torsion Angle Analysis
The specific conformation of the methoxyethoxy side chain relative to the pyrazine ring, as well as the precise bond lengths and angles of the molecule, are unknown in the absence of X-ray diffraction data. Analysis of torsion angles is therefore not possible.
Intermolecular Interactions and Crystal Packing Motifs
The nature of the intermolecular forces, such as hydrogen bonds or π-stacking interactions, that govern the crystal packing of this compound is currently unknown. This information is essential for understanding the supramolecular architecture of the compound in its crystalline form.
Chemical Reactivity Profiling and Functional Group Transformations
Reactions at the Pyrazin-2-amine Moiety
The pyrazin-2-amine core is the primary site of reactivity, influenced by the electronic properties of the pyrazine (B50134) ring and the amino substituent.
Electrophilic Aromatic Substitution Reactions on the Pyrazine Ring
Key findings from studies on related 2-aminopyrazine (B29847) systems indicate that halogenation, a common EAS reaction, can be achieved. For instance, the halogenation of 2-aminopyrazine can yield mono- or di-halogenated products depending on the reaction conditions. thieme.de Microwave-assisted reactions have been shown to be particularly effective in achieving good yields of halogenated 2-aminopyrazines. thieme.de
| Reaction | Reagents | Products | Notes |
| Bromination | N-Bromosuccinimide (NBS) | 2-amino-5-bromopyrazine | Mono-bromination at the 5-position is favored. |
| Di-bromination | Excess NBS | 2-amino-3,5-dibromopyrazine | Further bromination occurs at the 3-position. |
Table 1: Representative Electrophilic Aromatic Substitution Reactions on 2-Aminopyrazine.
Nucleophilic Reactivity of the Amino Group
The amino group in 3-(2-methoxyethoxy)pyrazin-2-amine is a primary nucleophile. Its reactivity is influenced by the electron-withdrawing nature of the pyrazine ring, which can modulate the electron density on the nitrogen atom. Generally, amines are good nucleophiles, with secondary amines often being more nucleophilic than primary amines. masterorganicchemistry.com The nucleophilicity of amines also correlates with their basicity. masterorganicchemistry.comuni-muenchen.de
The amino group can participate in various reactions, including acting as a nucleophile in substitution and addition reactions. For instance, it can react with electrophiles such as alkyl halides and carbonyl compounds.
Acylation, Alkylation, and Arylation of the Amino Group
The amino group of this compound readily undergoes acylation, alkylation, and arylation reactions. These transformations are fundamental in modifying the properties of the parent compound and are widely used in the synthesis of more complex molecules. acs.orgnih.gov
Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl-2-aminopyrazine derivatives. acs.org This reaction is often straightforward and proceeds in high yield. Enzymatic methods for N-acylation of amino acids have also been explored as a greener alternative to chemical methods. nih.gov
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue due to the increased nucleophilicity of the alkylated products. youtube.comrsc.org Careful control of reaction conditions is necessary to achieve mono-alkylation. Acid-catalyzed alkylation using ortho-quinone methides has been reported as a chemoselective method for the alkylation of arylamines. acs.org
Arylation: N-arylation of 2-aminopyridine (B139424) derivatives has been successfully achieved using arynes, providing a route to N-aryl products in good yields. acs.orgnih.gov Palladium-catalyzed Buchwald-Hartwig amination is another powerful method for the N-arylation of aminopyrimidines and related heterocycles. nih.gov
| Transformation | Reagent Type | Typical Conditions | Product Type |
| Acylation | Acyl chloride, Anhydride | Base (e.g., triethylamine) in an inert solvent | N-Acyl-2-aminopyrazine |
| Alkylation | Alkyl halide | Base (e.g., K2CO3) in a polar aprotic solvent | N-Alkyl-2-aminopyrazine |
| Arylation | Aryl halide, Aryne precursor | Palladium catalyst and base, or in situ aryne generation | N-Aryl-2-aminopyrazine |
Table 2: Common Functional Group Transformations of the Amino Group.
Reactions Involving the Methoxyethoxy Side Chain
The methoxyethoxy side chain offers additional sites for chemical modification, although it is generally less reactive than the pyrazin-2-amine moiety.
Ether Cleavage and Derivatization
The ether linkages in the methoxyethoxy side chain are relatively stable but can be cleaved under specific conditions. wikipedia.org Acid-catalyzed cleavage with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a common method. libretexts.orglibretexts.org The reaction proceeds via an SN1 or SN2 mechanism, depending on the structure of the ether. libretexts.orglibretexts.org Cleavage of aryl alkyl ethers typically yields a phenol (B47542) and an alkyl halide. libretexts.orgnumberanalytics.com
| Reagent | Conditions | Products | Mechanism |
| HBr or HI | Strong acid, heat | Alcohol and Alkyl Halide | SN1 or SN2 |
| Boron tribromide (BBr3) | Lewis acid | Phenol and Alkyl Bromide | Often used for demethylation of aryl methyl ethers. organic-chemistry.org |
Table 3: Reagents for Ether Cleavage.
Oxidation and Reduction Potentials of the Methoxyethoxy Group
The methoxyethoxy group is generally resistant to mild oxidation and reduction. However, under specific conditions, transformations can occur.
Oxidation: While the ether linkage itself is robust, the terminal methyl group could potentially be oxidized under harsh conditions, for instance, with strong oxidizing agents like Jones' reagent, to a carboxylic acid. rsc.org The oxidation of secondary methyl ethers to ketones has also been reported using reagents like calcium hypochlorite. acs.org
Reduction: The methoxyethoxy group is not readily reduced. However, related compounds containing the methoxyethoxy group, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), are powerful reducing agents themselves. organic-chemistry.orgsigmaaldrich.comchem-station.comsigmaaldrich.comscientificlabs.co.uk This highlights the general stability of the methoxyethoxy moiety to reduction.
Derivatization Strategies for Advanced Chemical Scaffolds
The presence of a primary amino group and an ether-functionalized pyrazine ring makes this compound a versatile building block for creating a diverse array of more complex molecules. The reactivity can be directed towards the exocyclic amine or the pyrazine core itself, enabling the synthesis of substituted derivatives and fused heterocyclic systems.
Synthesis of Substituted Pyrazine Derivatives
The chemical functionality of this compound allows for its modification through several established synthetic routes, primarily targeting the reactive 2-amino group and the pyrazine ring carbons.
The primary amino group is a key handle for derivatization. Standard N-acylation reactions, for instance, can be employed to introduce a wide range of acyl groups, potentially modulating the electronic properties and biological activity of the parent molecule. Similarly, N-alkylation can introduce further diversity.
Transformations involving the pyrazine ring itself are also critical. Halogenated 2-aminopyrazines are valuable intermediates for introducing new functionalities via cross-coupling reactions. thieme.de For this compound, electrophilic halogenation is expected to occur at the C-5 position, which is activated by both the amino and the methoxyethoxy groups. These halogenated derivatives then serve as precursors for the introduction of aryl, alkyl, or other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings.
Another powerful transformation is the Sandmeyer reaction, which allows for the conversion of the amino group into a variety of other substituents. wikipedia.orgnih.gov This two-step process involves the formation of a diazonium salt, which can then be displaced by nucleophiles such as halides, cyanide, or hydroxyl groups, often using a copper(I) catalyst. byjus.com This provides access to a broad spectrum of pyrazine derivatives that are not accessible through direct substitution. chemicalpapers.comresearchgate.netorganic-chemistry.org
Below is a table of potential derivatization reactions for this compound based on established pyrazine chemistry.
| Reaction Type | Reagents & Conditions | Potential Product |
| N-Acylation | Acid Chloride (R-COCl), Base | N-(3-(2-methoxyethoxy)pyrazin-2-yl)acetamide |
| N-Alkylation | Alkyl Halide (R-X), Base | N-alkyl-3-(2-methoxyethoxy)pyrazin-2-amine |
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 5-bromo-3-(2-methoxyethoxy)pyrazin-2-amine |
| Sandmeyer (Chlorination) | NaNO₂, HCl; then CuCl | 2-chloro-3-(2-methoxyethoxy)pyrazine |
| Sandmeyer (Cyanation) | NaNO₂, H₂SO₄; then CuCN | 3-(2-methoxyethoxy)pyrazine-2-carbonitrile |
Formation of Condensed Ring Systems Incorporating the Pyrazine Core
The 2-aminopyrazine moiety is an excellent precursor for the construction of fused bicyclic and polycyclic heterocyclic systems, which are prevalent in pharmacologically active compounds. These annulation reactions typically involve the reaction of the amino group and the adjacent ring nitrogen (N1) with a bifunctional electrophile.
One of the most common strategies is the synthesis of imidazo[1,2-a]pyrazines. rsc.org This can be achieved by condensing this compound with α-halocarbonyl compounds. nih.gov An alternative, modern approach involves a one-pot, three-component reaction between the aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by iodine, to afford highly substituted imidazo[1,2-a]pyrazines. rsc.org
Another important class of fused heterocycles are the rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrazines. nih.govnih.gov These systems can be synthesized from 2-hydrazinopyrazines, which are accessible from the corresponding 2-aminopyrazine. Cyclization of the hydrazine (B178648) intermediate with various one-carbon synthons (e.g., orthoesters, carboxylic acids) yields the triazole-fused ring system. researchgate.net The resulting scaffolds are known to possess a wide range of biological activities. nih.govresearchgate.net The synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyrazines from aminopyrazole precursors also provides a template for how aminopyrazines can be cyclized. beilstein-journals.org
| Fused Ring System | General Synthetic Strategy | Key Reagents |
| Imidazo[1,2-a]pyrazine | Condensation with a bifunctional electrophile | α-Haloketones, Aryl Aldehydes + Isocyanides |
| rsc.orgnih.govresearchgate.netTriazolo[4,3-a]pyrazine | Cyclization of an intermediate hydrazinopyrazine | Carboxylic acids, Orthoesters |
| Pyrido[2,3-b]pyrazine | Friedländer annulation or similar condensation | α,β-Unsaturated ketones, 1,3-Dicarbonyls |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions used to derivatize this compound is crucial for optimizing reaction conditions and predicting outcomes.
Kinetic Studies of Reaction Pathways
While specific kinetic data for reactions involving this compound are not extensively published, general principles can be inferred from related systems. For instance, in enzymatic N-acylation studies of amino acids, the reaction rate is highly dependent on substrate concentration and the nature of the acyl donor, with some fatty acids exhibiting inhibitory effects at higher concentrations. nih.gov Similar kinetic studies for the chemical acylation of our target compound would be necessary to optimize yield and minimize side products. Factors such as temperature, solvent polarity, and catalyst loading in Sandmeyer or cross-coupling reactions would significantly influence the reaction kinetics. nih.gov For example, temperature has been shown to be a critical factor in determining the product distribution in Sandmeyer-type reactions. nih.gov
Identification of Reaction Intermediates
The identification of transient species provides valuable insight into reaction mechanisms. For the Sandmeyer reaction, the process is initiated by the formation of an aryl diazonium salt from the primary amine. byjus.com This is followed by a single electron transfer from the copper(I) catalyst, which generates an aryl radical and dinitrogen gas, a process supported by the detection of biaryl byproducts. wikipedia.org
In the synthesis of fused heterocycles like imidazo[1,2-a]pyrazines, the reaction between a 2-aminopyrazine and an α-haloketone proceeds through an initial N-alkylation to form an N-(2-oxoalkyl)aminopyrazinium salt intermediate. This is followed by an intramolecular condensation between the remaining amino group and the ketone carbonyl, leading to the final bicyclic product after dehydration. In multicomponent reactions, an in-situ generated Schiff base between the aminopyrazine and an aldehyde can undergo a [4+1] cycloaddition with an isocyanide, followed by aromatization. rsc.org
| Transformation | Key Intermediate(s) | Mechanistic Pathway |
| Sandmeyer Reaction | Aryl diazonium salt, Aryl radical | Diazotization, Single Electron Transfer (SET), Radical-Nucleophilic Aromatic Substitution |
| Imidazo[1,2-a]pyrazine Synthesis | N-(2-oxoalkyl)aminopyrazinium salt | N-alkylation followed by intramolecular cyclization and dehydration |
| Three-Component Imidazo[1,2-a]pyrazine Synthesis | Schiff base, Nitrilium ion | Condensation, [4+1] Cycloaddition, Aromatization |
Computational and Theoretical Investigations of 3 2 Methoxyethoxy Pyrazin 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the molecular properties of pyrazine (B50134) derivatives. researchgate.net DFT methods provide a balance between computational cost and accuracy, making them suitable for studying the structure and reactivity of medium-sized organic molecules like 3-(2-methoxyethoxy)pyrazin-2-amine. irjweb.comrsc.org These calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the preferred three-dimensional arrangements of the atoms.
Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Electrostatic Potential)
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comderpharmachemica.com A smaller gap generally suggests higher reactivity. researchgate.net For pyrazine derivatives, the HOMO is often localized on the electron-rich pyrazine ring and the amino substituent, while the LUMO is typically distributed across the pyrazine ring's π-system. researchgate.netscirp.org
The Molecular Electrostatic Potential (MEP) map is another vital tool for understanding reactivity. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the methoxyethoxy group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the amino group's hydrogen atoms, highlighting them as sites for nucleophilic interaction. researchgate.neticm.edu.pl
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Pyrazines
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -5.1 to -6.3 | Energy of the Highest Occupied Molecular Orbital. irjweb.comderpharmachemica.com |
| ELUMO | -1.8 to -3.2 | Energy of the Lowest Unoccupied Molecular Orbital. derpharmachemica.com |
Note: Data are estimated based on published values for structurally similar aminopyrazine and methoxypyrazine derivatives.
Geometry Optimization and Conformational Analysis
Geometry optimization calculations are performed to find the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For a flexible molecule like this compound, which contains a rotatable methoxyethoxy side chain, conformational analysis is essential. beilstein-journals.org This involves identifying various stable conformers (rotational isomers) and determining their relative energies.
The methoxyethoxy side chain can adopt multiple conformations due to rotation around the C-O and C-C single bonds. DFT calculations can predict the dihedral angles that define these conformations and rank their stability. It is expected that the most stable conformer would minimize steric hindrance between the side chain and the pyrazine ring, potentially involving intramolecular hydrogen bonding between the ether oxygen and the amino group hydrogen. beilstein-journals.org Such computational analyses provide insight into the molecule's preferred shape in the gas phase. researchgate.net
Table 2: Predicted Geometrical Parameters for the Optimized Structure of this compound
| Bond/Angle | Predicted Value | Comparison with Standard Values |
|---|---|---|
| Pyrazine C-N bond length | ~1.33 Å | Typical for aromatic C-N bonds. |
| C-O (ether) bond length | ~1.43 Å | Standard C-O single bond length. |
| N-H (amine) bond length | ~1.01 Å | Typical N-H bond length. |
| C-C-N bond angle (ring) | ~122° | Consistent with a hexagonal aromatic ring. |
Note: These are idealized values based on DFT optimizations of similar heterocyclic compounds.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT methods can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govarxiv.org The predicted shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Comparing these predicted spectra with experimental data serves as a powerful validation of the molecule's structure. Modern machine learning approaches, often trained on DFT-calculated data, have further improved the accuracy of NMR shift predictions. nih.govarxiv.org
Similarly, the vibrational frequencies corresponding to infrared (IR) spectra can be computed. researchgate.net These calculations identify the normal modes of vibration and their corresponding frequencies and intensities. Each peak in the calculated IR spectrum can be assigned to specific bond stretches, bends, or torsions within the molecule, such as the N-H stretch of the amino group, C-O stretches of the ether chain, and aromatic ring vibrations.
Molecular Dynamics (MD) Simulations
While quantum mechanics excels at describing the electronic properties of static structures, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. easychair.orgosti.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational dynamics and interactions with the environment, such as a solvent. nih.gov
Conformational Dynamics and Flexibility in Different Environments
For a molecule with a flexible side chain like this compound, MD simulations can reveal how the molecule explores different conformations in real-time. rsc.org By simulating the molecule over nanoseconds or microseconds, researchers can observe transitions between different rotameric states of the methoxyethoxy group. This provides a more realistic picture of the molecule's flexibility than the static view from geometry optimization. The simulations can quantify the populations of different conformers and the energy barriers for converting between them, offering a deeper understanding of the molecule's structural landscape.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. easychair.orgosti.gov MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (e.g., water) in the simulation box. easychair.org These simulations can show how solvent molecules arrange themselves around the solute, forming solvation shells. For this compound, MD in an aqueous environment would likely show water molecules forming hydrogen bonds with the amino group and the pyrazine nitrogens. These interactions can stabilize certain conformations over others, meaning the preferred shape of the molecule in solution may differ from its gas-phase structure. nih.gov The dynamic nature of these solute-solvent interactions is crucial for understanding the molecule's properties and behavior in a biological or chemical system. nih.gov
Reaction Pathway Modeling and Transition State Analysis
The synthesis and reactivity of pyrazine derivatives are of significant interest in medicinal and materials chemistry. Computational modeling provides a powerful tool to understand the mechanisms of these reactions, predict outcomes, and optimize conditions.
Reaction Pathway Modeling:
The formation of substituted pyrazines often involves the condensation of α-dicarbonyl compounds with amines or the reaction of α-aminocarbonyl compounds. researchgate.net For a molecule like this compound, a plausible synthetic route could involve the reaction of a suitably substituted 2-pyrone with an amine, leading to a ring-opening, decarboxylation, and rearrangement sequence. nih.gov Computational studies, particularly using Density Functional Theory (DFT), can be employed to model the energy landscape of such transformations. nih.gov These models help in identifying the most probable reaction mechanism by comparing the activation energies of different potential pathways.
Another key aspect of its reactivity involves the functional groups attached to the pyrazine core. The amino group can act as a nucleophile in reactions such as acylation or nucleophilic substitution. evitachem.com The pyrazine ring itself can undergo transformations, and understanding the transition states is crucial for predicting reaction products and rates.
Transition State Analysis:
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. By definition, it is a first-order saddle point on the potential energy surface. Computational methods are essential for characterizing these fleeting structures. nih.gov
For a reaction involving this compound, such as a nucleophilic aromatic substitution or a sigmatropic rearrangement, quantum chemical calculations can determine the geometry of the transition state. nih.gov Frequency calculations are then performed to confirm the nature of this structure; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy of this transition state relative to the reactants determines the activation energy of the reaction, a key parameter in chemical kinetics. For example, in the rearrangement of allylic sulfoxides, computational analysis revealed a five-membered cyclic transition state that governs the stereochemical outcome of the reaction. nih.gov Similar principles would apply to modeling potential intramolecular rearrangements in this compound.
Intermolecular Interaction Studies (e.g., hydrogen bonding, π-π stacking)
The solid-state structure and macroscopic properties of molecular compounds are dictated by the nature and strength of their intermolecular interactions. For this compound, hydrogen bonding and π-π stacking are expected to be the dominant non-covalent forces.
Hydrogen Bonding:
The molecule possesses multiple sites capable of forming hydrogen bonds, acting as both donors and acceptors. The primary amine (-NH₂) group is a strong hydrogen bond donor, while the two nitrogen atoms of the pyrazine ring and the two oxygen atoms of the methoxyethoxy side chain are potential hydrogen bond acceptors. ias.ac.ind-nb.info
Intermolecular Hydrogen Bonding: These interactions are crucial in forming the crystal lattice. The amine group of one molecule can form N-H···N bonds with the pyrazine nitrogen of a neighboring molecule, a common and significant interaction in nitrogen-containing heterocycles. mdpi.com Additionally, N-H···O bonds can form with either the ether or methoxy (B1213986) oxygen atoms of an adjacent molecule. These interactions create extended networks that stabilize the solid-state structure. mdpi.com
Intramolecular Hydrogen Bonding: The flexible 2-methoxyethoxy side chain could potentially fold back to allow for the formation of an intramolecular hydrogen bond between the amine hydrogen and the ether oxygen atom (N-H···O). The existence and strength of such a bond would depend on the conformational energetics of the side chain. Computational studies on similar amino-ether compounds have shown that such intramolecular N-H···O bonds are generally weak. d-nb.info Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these hydrogen bonds by examining the delocalization of electron density between the donor and acceptor orbitals. ias.ac.in
Interactive Table: Potential Hydrogen Bonds in this compound
| Interaction Type | Donor | Acceptor | Description |
| Intermolecular | Amine (-NH₂) | Pyrazine Nitrogen | Strong interaction forming dimers or chains, significantly influencing crystal packing. mdpi.com |
| Intermolecular | Amine (-NH₂) | Ether Oxygen (-OCH₂CH₂O-) | Contributes to a 3D network, competing with N-H···N interactions. mdpi.com |
| Intermolecular | Amine (-NH₂) | Methoxy Oxygen (-OCH₃) | A weaker acceptor site compared to the pyrazine nitrogen, but still a possible interaction. ias.ac.in |
| Intramolecular | Amine (-NH₂) | Ether Oxygen (-OCH₂CH₂O-) | Possible depending on the side-chain conformation, but likely a weak interaction. d-nb.info |
π-π Stacking:
The aromatic pyrazine ring facilitates π-π stacking interactions, which are a major cohesive force in the solid state of many aromatic compounds. rsc.org These interactions arise from a combination of electrostatic and dispersion forces between the electron clouds of adjacent rings. Computational studies on the pyrazine dimer have identified several stable stacking geometries. worldscientific.com
Although electron-correlation methods like Møller–Plesset perturbation theory (MP2) or coupled-cluster [CCSD(T)] are often needed for accurate energy calculations, DFT can also be used to analyze these non-covalent interactions. worldscientific.comresearchgate.net The substituents on the pyrazine ring of this compound—the electron-donating amine group and the electron-donating alkoxy group—will modulate the electrostatic potential of the ring and influence the preferred stacking geometry and interaction energy.
Interactive Table: Common π-π Stacking Geometries for the Pyrazine Ring
| Stacking Geometry | Description | Key Stabilizing Force |
| Cross-Displaced | Rings are parallel but offset in two directions. Often the most stable configuration for pyrazine. worldscientific.comnih.gov | Dispersion |
| T-Shaped | The edge of one ring points towards the face of another, leading to C-H···π interactions. researchgate.netnih.gov | Electrostatic & Dispersion |
| Parallel-Displaced | Rings are parallel but offset in one direction. researchgate.net | Dispersion |
| Sandwich | Rings are directly on top of each other (face-to-face). This is typically electrostatically unfavorable for pyrazine. worldscientific.com | Dispersion |
The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions will ultimately determine the crystal packing and polymorphism of this compound. nih.gov
Advanced Chemical Methodologies and Future Directions in Pyrazine Chemistry
Integration of Continuous Flow and Automated Synthesis Techniques
The transition from traditional batch processing to continuous flow synthesis represents a significant advancement in chemical manufacturing, offering improved safety, scalability, and process control. nih.gov For the synthesis of pyrazine (B50134) derivatives, including 3-(2-methoxyethoxy)pyrazin-2-amine, these techniques offer a pathway to more reproducible and efficient production.
Continuous flow chemistry, characterized by the use of microreactors or tube reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This enhanced control is particularly beneficial for managing exothermic reactions or handling unstable intermediates, which can be challenging in large-scale batch reactors. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, minimizing the formation of byproducts. nih.gov
Automated synthesis platforms, when integrated with continuous flow systems, can accelerate the discovery and optimization of reaction conditions. nih.govrsc.org By employing algorithms for real-time analysis and feedback, these systems can autonomously explore a wide range of reaction parameters to identify optimal synthetic routes. A graphical interface can make this automation accessible to chemists without extensive coding experience. rsc.org For instance, a multi-objective Bayesian optimization approach has been successfully used to accelerate the synthesis of pyridinium (B92312) salts in a continuous flow setup, simultaneously maximizing yield and production rate. nih.gov This strategy could be adapted to optimize the synthesis of this compound, potentially improving upon existing multi-step synthetic procedures that often involve challenges in purification and yield. nih.govresearchgate.net
| Parameter | Advantage in Continuous Flow Synthesis | Relevance to this compound |
| Process Control | Precise manipulation of temperature, pressure, and residence time. nih.gov | Enhanced selectivity and yield in multi-step synthesis. |
| Safety | Smaller reaction volumes and superior heat dissipation reduce risks. nih.gov | Safer handling of potentially energetic reaction intermediates. |
| Scalability | Seamless transition from laboratory to production scale by extending run time. nih.gov | Facilitates efficient manufacturing for potential applications. |
| Automation | Enables high-throughput screening and rapid optimization of reaction conditions. rsc.org | Accelerates the discovery of novel and more efficient synthetic pathways. |
This table summarizes the advantages of integrating continuous flow and automated synthesis techniques for the production of complex heterocyclic compounds.
Application of Advanced Catalysis for Functionalization
The functionalization of the pyrazine core is critical for modulating the properties of this compound. Advanced catalytic methods, particularly transition-metal-catalyzed cross-coupling and C-H activation, have become indispensable tools for modifying electron-deficient heteroaromatic systems like pyrazine. rsc.orgutwente.nl
Transition metal-catalyzed reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, are widely used for forming carbon-carbon bonds on pyrazine rings. rsc.orgresearchgate.net These reactions typically involve the coupling of a halogenated pyrazine with an organometallic reagent. For example, palladium-catalyzed Suzuki coupling has been employed to synthesize asymmetrically substituted pyrazines in excellent yields, even with substrates deactivated by multiple donor groups. rsc.org Such methods could be used to introduce diverse substituents onto the pyrazine ring of this compound, starting from a halogenated precursor.
More recently, direct C-H functionalization has emerged as a more atom-economical strategy, avoiding the need for pre-functionalized starting materials. nih.govmdpi.com Iron-catalyzed C-H functionalization has been successfully applied to electron-deficient heterocycles, including pyrazines, using organoboron reagents. mdpi.com Palladium-catalyzed direct arylation via C-H activation has also been developed, furnishing regioselectively coupled products. rsc.org Applying these C-H activation strategies to this compound could provide direct access to a wide array of novel derivatives.
Furthermore, photoredox catalysis offers a powerful and sustainable approach for pyrazine synthesis and functionalization. mdpi.com Visible-light-mediated methods enable the generation of radical intermediates under mild conditions, facilitating unique chemical transformations. researchgate.net For instance, dicyanopyrazines (DPZ) have been developed as tunable organic photocatalysts for various reactions, acting through either single electron transfer (SET) or energy transfer (EnT) mechanisms. mdpi.com The development of photoredox-catalyzed reactions for the late-stage functionalization of the this compound scaffold holds significant promise. nih.gov
| Catalytic Method | Description | Potential Application for this compound |
| Suzuki Coupling | Pd-catalyzed cross-coupling of a halopyrazine with a boronic acid. rsc.orgresearchgate.net | Introduction of aryl or vinyl groups at specific positions on the pyrazine ring. |
| Stille Coupling | Pd-catalyzed reaction between an organostannane and an organic halide. rsc.org | Versatile C-C bond formation to create complex pyrazine derivatives. |
| Direct C-H Activation | Transition metal-catalyzed functionalization of a C-H bond, avoiding pre-functionalization. rsc.orgnih.govmdpi.com | Atom-economical installation of functional groups directly onto the pyrazine core. |
| Photoredox Catalysis | Use of visible light and a photocatalyst to generate reactive radical intermediates. mdpi.comresearchgate.net | Mild and sustainable synthesis and late-stage functionalization. |
This table outlines advanced catalytic methods and their potential for the functionalization of the this compound scaffold.
Development of Novel Chemical Probes
Fluorescent chemical probes are essential tools for visualizing and understanding biological processes within living cells. Pyrazine-based scaffolds are attractive cores for the design of such probes due to their unique electronic properties and synthetic versatility. rsc.orgnih.govsemanticscholar.org The this compound framework, with its donor-acceptor character, is a promising starting point for developing novel fluorescent probes.
Donor-acceptor-donor (D-A-D) type fluorescent probes often exhibit desirable photophysical properties, such as large Stokes shifts, high photostability, and sensitivity to the local environment. nih.gov Pyrazine can serve as the electron-accepting (A) core, while the amino group of this compound can act as an intrinsic electron donor (D). The synthesis of a novel D-A-D probe with a pyrazine acceptor and triphenylamine (B166846) donors has been reported, demonstrating its utility for long-term live cell imaging. nih.gov Similarly, a fluoro-pyrazine-bridged D-A-D probe was synthesized for specific imaging of lipid droplets in diverse cell types. nih.gov
By modifying the this compound structure, new probes could be designed for specific applications. For example, introducing specific recognition moieties could allow for targeted imaging of particular organelles or biomolecules. The synthesis of pyrazine-boron complexes bearing a β-iminoketone ligand has yielded novel fluorescent dyes with large Stokes shifts, suitable for applications in bioimaging. nih.govacs.org The development of pyrazine-based probes also extends to photodynamic therapy (PDT), where a photosensitizer generates reactive oxygen species upon light irradiation to induce cell death. sciforum.net The this compound scaffold could be elaborated into new photosensitizers for targeted cancer therapy. sciforum.net
| Probe Type | Design Principle | Potential Application | Reference |
| D-A-D Fluorescent Probe | A central electron acceptor (pyrazine) flanked by electron donors. | Live cell imaging, sensing environmental polarity. | nih.govnih.gov |
| Organelle-Targeting Probe | Incorporation of a specific targeting group onto the pyrazine scaffold. | Specific imaging of mitochondria, lysosomes, or lipid droplets. | nih.gov |
| Pyrazine-Boron Complex | Complexation of a pyrazine-based ligand with a boron center (e.g., BF2 or BPh2). | Solid-state and solution-based fluorescent materials. | nih.govacs.org |
| Photosensitizer (PDT) | A pyrazine-based molecule that generates reactive oxygen species upon light activation. | Targeted cancer therapy. | sciforum.net |
This table highlights different types of chemical probes that could be developed from the this compound scaffold.
Exploration of Unconventional Reaction Media
The principles of green chemistry are increasingly influencing the design of synthetic processes, with a major focus on replacing volatile and toxic organic solvents. mdpi.comresearchgate.net Unconventional reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs), offer sustainable alternatives for the synthesis of heterocyclic compounds like pyrazines. mdpi.comresearchgate.netdntb.gov.ua
Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and tunable solvent properties. mdpi.combohrium.com They can act as both the solvent and catalyst in chemical reactions. bohrium.com Pyridinium-based and imidazolium-based ILs have been successfully used in various organic transformations. mdpi.comnih.gov The synthesis of pyrazine derivatives in ILs could lead to improved reaction rates, higher yields, and easier product isolation, as the catalyst and solvent can often be recycled. tandfonline.com
Deep eutectic solvents have emerged as a particularly green and cost-effective alternative. mdpi.comresearchgate.net DESs are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than the individual components. mdpi.com They are often biodegradable, non-toxic, and can be prepared from readily available, inexpensive starting materials like choline (B1196258) chloride and urea (B33335). mdpi.comrsc.org These solvents have been successfully employed in the synthesis of a wide range of N-heterocycles, demonstrating their potential to promote reactions efficiently while minimizing environmental impact. mdpi.comresearchgate.netresearchgate.net The use of a DES composed of choline chloride and urea has been shown to be an effective medium for the synthesis of bioactive heterocyclic compounds. mdpi.com Exploring the use of DESs for the synthesis of this compound could offer a more sustainable and economical manufacturing process.
| Solvent Type | Key Components | Advantages | Potential for Pyrazine Synthesis |
| Ionic Liquids (ILs) | Cations (e.g., pyridinium, imidazolium) and anions. nih.govrsc.org | Low volatility, high thermal stability, tunable, potential for catalyst/solvent recycling. mdpi.combohrium.com | Can enhance reaction rates and facilitate simpler work-up procedures. tandfonline.com |
| Deep Eutectic Solvents (DESs) | A hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea, glycerol). mdpi.com | Low cost, low toxicity, biodegradability, simple preparation. mdpi.comresearchgate.net | A green and sustainable medium for various steps in the synthesis of this compound. |
This table compares the features of ionic liquids and deep eutectic solvents as unconventional media for heterocyclic synthesis.
Conclusion
Summary of Significant Chemical Discoveries
There are no significant chemical discoveries to report for 3-(2-methoxyethoxy)pyrazin-2-amine based on the available public data. Research on analogous compounds, such as 2-amino-3-methoxypyrazine, has been documented, including methods for its preparation from 2-aminopyrazine (B29847) through bromination and subsequent methoxylation. google.com Another related compound, 3-methoxy-6-methylpyrazin-2-amine, can be synthesized via the cyclization of 2,3-diaminopyrazine (B78566) derivatives followed by methoxymethylation. evitachem.com However, these discoveries are not directly transferable to the title compound.
Perspectives on Future Research Avenues within Pyrazine (B50134) Chemistry
The field of pyrazine chemistry continues to be an active area of research. Future investigations could potentially include the synthesis and characterization of novel, multifunctional pyrazine derivatives like this compound. Should this compound be synthesized, promising research avenues would involve:
Exploration of its Biological Activity: Given that many aminopyrazine derivatives exhibit interesting pharmacological profiles, screening this compound for various biological activities would be a logical step. nih.govmdpi.comresearchgate.net
Application in Materials Science: The unique combination of a flexible ether linkage and the rigid, electron-deficient pyrazine core could impart interesting properties for applications in polymers or as ligands in coordination chemistry.
Comparative Reactivity Studies: A systematic study of its reactivity in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions would provide valuable data for the broader understanding of substituted pyrazines. nih.gov
Implications for Fundamental Organic Chemistry Research
Without any data on its synthesis or reactivity, the implications of this compound for fundamental organic chemistry are currently non-existent. The synthesis of this molecule, if achieved, could provide a valuable case study for regioselective functionalization of the pyrazine core. The interplay between the electron-donating amino group and the methoxyethoxy group would be of interest in understanding the electronic effects on the pyrazine ring's reactivity.
Q & A
Q. What synthetic strategies are effective for preparing 3-(2-methoxyethoxy)pyrazin-2-amine with high purity?
- Methodological Answer : Common synthetic routes include:
- Nucleophilic Substitution : Reacting pyrazin-2-amine derivatives with 2-methoxyethoxy groups under basic conditions (e.g., using K₂CO₃ or NaH as a base in DMF or THF).
- Coupling Reactions : Employing coupling agents like EDCI with oxolan-2-ylmethanamine derivatives to introduce the 2-methoxyethoxy moiety ().
- Deprotection Strategies : Using HCl/1,4-dioxane to remove tert-butyl carbamate (Boc) protecting groups, as demonstrated in the synthesis of structurally similar aniline derivatives (yield: 82%, LCMS: m/z 236 [M+H]⁺) ().
- Optimized Chlorination : Applying thionyl chloride under reflux for efficient halogenation of precursor molecules (high yields reported for analogous pyrazine derivatives) ().
Q. Table 1: Comparative Synthesis Routes
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency ().
- Temperature Control : Reflux conditions (e.g., thionyl chloride at 70–80°C) improve reaction kinetics ().
- Purification Techniques : Use recrystallization (ether/hexane mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products ().
- Continuous Flow Reactors : Industrial-scale optimization via automated platforms reduces side reactions and improves reproducibility ().
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- LCMS/HPLC : For molecular weight confirmation (m/z 236 [M+H]⁺) and purity assessment (retention time: 0.83 minutes under SQD-AA05 conditions) ().
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding interactions (applicable to crystalline derivatives) ().
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyethoxy group integration at δ 3.5–4.5 ppm) ().
Advanced Research Questions
Q. How does the substitution pattern on the pyrazine ring influence biological activity?
- Methodological Answer :
- Case Study (SHP2 Inhibition) : Pyrazin-2-amine derivatives with specific substituents (e.g., 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine, SHP099) exhibit allosteric inhibition by stabilizing auto-inhibited conformations of SHP2. The 2-methoxyethoxy group may enhance solubility or target binding ().
- Structure-Activity Relationship (SAR) : Computational docking studies (e.g., using AutoDock Vina) can predict how substituents modulate interactions with biological targets. For example, electron-donating groups (e.g., methoxy) may increase π-stacking with aromatic residues ().
Q. What strategies can resolve contradictions in reported synthetic yields or reactivity?
- Methodological Answer :
- Critical Parameter Analysis : Compare reaction variables (e.g., solvent polarity, temperature gradients) across studies. For example, thionyl chloride-mediated chlorination yields >85% in reflux conditions (), while room-temperature methods may underperform.
- Reproducibility Protocols : Standardize purification steps (e.g., hexane/ether recrystallization vs. column chromatography) to minimize variability ().
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) ().
Q. Can computational chemistry predict regioselectivity in functionalization reactions of this compound?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate electrophilic aromatic substitution (e.g., nitration, halogenation) to predict preferential sites (C-5 vs. C-6). For example, electron-rich pyrazine rings may favor C-5 substitution due to resonance stabilization ().
- Hammett Analysis : Correlate substituent effects (σ values) with reaction rates to validate computational predictions ().
Data Contradiction Analysis Example
Issue : Discrepancies in reported yields for HCl-mediated deprotection (82% in vs. lower yields in analogous syntheses).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
